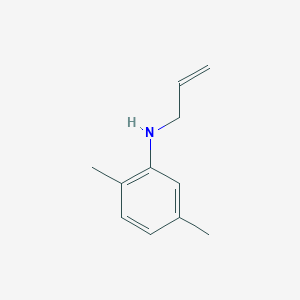
2,5-Dimethyl-N-2-propen-1-ylbenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-N-2-propen-1-ylbenzenamine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is a yellow to pale yellow oil that is typically stored in a refrigerator at temperatures between 2 to 8°C . This compound is primarily used for laboratory purposes and is not intended for use in pharmaceuticals, cosmetics, or food additives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-2-propen-1-ylbenzenamine typically involves the alkylation of 2,5-dimethylbenzenamine with an appropriate allylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The compound is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-N-2-propen-1-ylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-N-2-propen-1-ylbenzenamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-N-2-propen-1-ylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s allyl group allows it to participate in nucleophilic substitution reactions, which can modify the structure and function of target molecules. Additionally, its aromatic ring can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-N-2-propen-1-ylbenzenamine can be compared with other similar compounds, such as:
2,5-Dimethylbenzenamine: Lacks the allyl group, making it less reactive in nucleophilic substitution reactions.
2,5-Dimethyl-N-allylbenzenamine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
N-2-propen-1-ylbenzenamine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
13519-81-8 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2,5-dimethyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C11H15N/c1-4-7-12-11-8-9(2)5-6-10(11)3/h4-6,8,12H,1,7H2,2-3H3 |
InChI-Schlüssel |
CNTIPAOMCPOIKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)

![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)

![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)
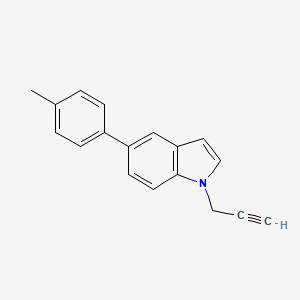
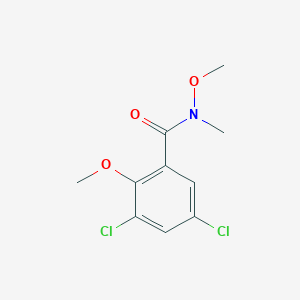
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
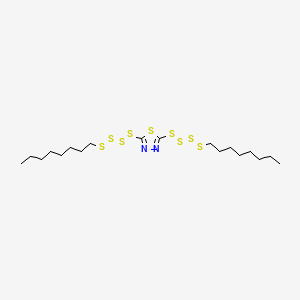
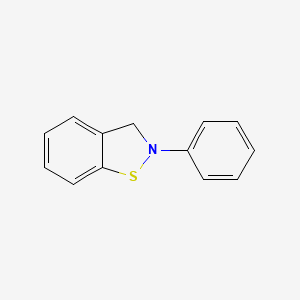
![2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile](/img/structure/B14129603.png)
